molecular formula C20H32O2 B1264170 Phorbasin I

Phorbasin I

Katalognummer: B1264170
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: YFJCFMFCDTWZAZ-NNOPNULVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phorbasin I is a diterpenoid compound isolated from marine sponges of the genus Phorbas, primarily P. gukulensis collected in South Korea . Structurally, it features a cyclohexane ring substituted with a taurine residue (2-aminoethanesulfonic acid) and a side chain containing a double bond at a distinct position compared to its congeners (e.g., phorbasin G) . Its molecular formula is C20H32O2 (as per dereplication data) , though variations in ethoxy group substitutions (e.g., phorbasin I1, C20H32O2) have also been reported . Phorbasin I’s absolute configuration was inferred via synthesis of related compounds like phorbasin H, which shares the S-configuration . Notably, phorbasin I and J are hypothesized to be solvolysis artifacts formed during ethanol storage , raising questions about their natural occurrence.

Eigenschaften

Molekularformel

C20H32O2

Molekulargewicht

304.5 g/mol

IUPAC-Name

4-[(2E,4E,6E)-6,10-dimethylundeca-2,4,6-trien-2-yl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-15(2)7-5-8-16(3)9-6-10-17(4)18-11-13-19(14-12-18)20(21)22/h6,8-10,15,18-19H,5,7,11-14H2,1-4H3,(H,21,22)/b9-6+,16-8+,17-10+

InChI-Schlüssel

YFJCFMFCDTWZAZ-NNOPNULVSA-N

Isomerische SMILES

CC(C)CC/C=C(\C)/C=C/C=C(\C)/C1CCC(CC1)C(=O)O

Kanonische SMILES

CC(C)CCC=C(C)C=CC=C(C)C1CCC(CC1)C(=O)O

Synonyme

phorbasin I

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Oxidative Cleavage

Phorbasin I undergoes oxidative cleavage under specific conditions, as demonstrated in studies on structurally related compounds. For example, Phorbasin G (a derivative) reacts with sodium periodate (NaIO₄) and ruthenium chloride (RuCl₃) in a biphasic solvent system (CCl₄, CH₃CN, H₂O) to yield 2-methylglutaric acid . This reaction highlights the compound’s susceptibility to cleavage at double bonds, a common feature in diterpenoids.

Reaction Conditions

  • Reagents: NaIO₄ (0.101 mmol), RuCl₃·xH₂O (15.2 mg)

  • Solvents: 1 mL CCl₄, 1 mL CH₃CN, 1.5 mL H₂O

  • Product: 2-methylglutaric acid (0.8 mg)

  • Analysis: Reversed-phase HPLC, 1H-NMR, optical rotation ([α]D = −23°, c 0.02, MeOH)

Halogenation

Phorbasin I’s nitrogen-containing structure enables halogenation reactions, introducing halogen atoms to modify its biological activity. While specific halogenation data for Phorbasin I is limited, related alkaloids undergo such transformations under controlled conditions using solvents like dichloromethane or methanol.

Proposed Reaction Pathway

  • Reactant: Phorbasin I

  • Reagents: Halogenating agents (e.g., bromine, iodine)

  • Solvents: Dichloromethane, methanol

  • Potential Products: Halogenated derivatives with enhanced bioactivity

Structural Elucidation via Spectroscopy

Phorbasin I’s structure is confirmed through advanced spectroscopic techniques, which also inform its reactivity. Key data includes:

Analytical Method Key Observations
13C-NMR 20 distinct signals, including carbonyl (d 178.8) and double bonds (d 141.2, 139.4)
IR Spectroscopy Peaks at 1637 cm⁻¹ (C=O) and 1039 cm⁻¹ (O–S–O)
HR-FAB-MS [M+Na]⁺ peak at m/z 456.2159 (C₂₂H₃₆NO₄SNa)

Double Bond Geometry

Phorbasin I’s double bonds exhibit (E)-configurations , as determined by NOE correlations and coupling constants (J = 15.1 Hz) . This stereochemistry influences reactivity in cleavage reactions, such as oxidative fragmentation.

Functional Group Reactivity

The compound’s amide moiety (C=O) and taurine residue (sulfonic acid group) are key reactive sites. These groups facilitate interactions with enzymes or proteins, potentially contributing to its bioactivity .

Isolation and Purification

Phorbasin I is isolated from Phorbas gukulensis via:

  • Methanol extraction

  • Partitioning with n-BuOH/H₂O

  • Reversed-phase HPLC (YMC ODS-A column)

Yield : 5.5 mg (35% aqueous MeOH fraction)

Bioactivity

While Phorbasin I shows weak AMPK activation (10 mM), its structural analogs (e.g., Phorbasin G) exhibit cytotoxicity against cancer cell lines . Further studies are needed to validate its anticancer potential.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Other Phorbasins

Phorbasin I belongs to a family of diterpenoids with shared biosynthetic origins but distinct structural features:

Compound Core Structure Key Substituents Bioactivity Highlights Source References
Phorbasin I Cyclohexane ring Taurine residue, ethoxy group at C17 Cytotoxic (selective vs. cancer cells) P. gukulensis
Phorbasin H Cyclohexane ring Carboxylic acid group, S-configuration Inhibits C. albicans hyphal growth P. gukulensis
Phorbasin B Cyclohexenone ring Hydroxymethylene group Antibacterial (gram-positive bacteria) Phorbas sp. (Australia)
Phorbasin D Cyclohexenone ring Taurinyl group (terpenyl-taurine conjugate) Cytotoxic Phorbas sp. (Australia)
Phorbasin C Cyclohexenone ring Methyl acetate group Antibacterial; unstable Phorbas sp. (Australia)

Key Structural Differences :

  • Ring Saturation: Phorbasin I and H possess a fully saturated cyclohexane ring, whereas phorbasins B–D and C feature a cyclohexenone ring with α,β-unsaturated ketone functionality . This difference impacts bioactivity; cyclohexenone derivatives (e.g., phorbasin B) exhibit stronger antibacterial effects due to electrophilic reactivity .
  • Functional Groups : Phorbasin I’s taurine residue is shared with phorbasin G and D, but its ethoxy group (vs. carboxylic acid in phorbasin H) alters polarity and target interactions .
Comparison with Gagunins

Gagunins are polyoxygenated diterpenes from Phorbas spp. with structural parallels but distinct bioactivities:

Compound Core Structure Key Features Bioactivity Source References
Gagunin A Cyclopentane ring Two hydroxyl groups Cytotoxic (LC50 = 0.049 μM vs. K-562 cells) Phorbas sp.
Gagunin D Cycloheptene ring Three hydroxyl groups Anti-melanogenic (skin-whitening) Phorbas sp.
Phorbasin I Cyclohexane ring Taurine residue, ethoxy group Cytotoxic P. gukulensis

Key Differences :

  • Ring Systems : Gagunins feature cyclopentane or cycloheptene rings, unlike phorbasin I’s cyclohexane .
  • Bioactivity: Gagunins exhibit anti-leukemia and anti-melanogenic effects, while phorbasin I’s activity is broader but less potent .

Q & A

Q. What analytical techniques are recommended for elucidating the structural configuration of Phorbasin I?

To determine Phorbasin I's absolute configuration (e.g., S-configuration), combine nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, the absolute configuration of phorbasin H was confirmed via synthesis using (S)-citronellal as a chiral starting material, with NMR data cross-referenced against natural isolates . Comparative analysis of spectral data (e.g., NOESY for stereochemistry) and synthetic validation are critical to resolving ambiguities .

Q. How can researchers isolate Phorbasin I from marine sponge extracts while minimizing degradation?

Use cold ethanol or methanol for extraction to reduce solvolysis byproducts. Monitor stability via liquid chromatography-mass spectrometry (LC-MS) during storage, as Phorbasin I and J are reported to form ethanol-derived solvolysis products . Fractionation via flash chromatography followed by HPLC purification under inert atmospheres (e.g., nitrogen) preserves structural integrity.

Q. What criteria define the identification of Phorbasin I in novel marine sources?

Validate identity through:

  • HRMS : Match molecular formula (e.g., C₂₅H₃₅NO₆S for Phorbasin I).
  • NMR : Compare chemical shifts (e.g., cyclohexane ring protons, taurine substituents) with published data .
  • Synthetic corroboration : Compare retention times and spectral profiles with synthesized standards .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data when characterizing Phorbasin I analogs?

Contradictions in NMR or MS data may arise from:

  • Conformational flexibility : Use variable-temperature NMR or computational modeling (e.g., DFT) to assess dynamic structures.
  • Impurity interference : Re-purify compounds via preparative HPLC and re-analyze.
  • Stereochemical misassignment : Validate via total synthesis, as done for phorbasin H . Document protocols rigorously to enable replication .

Q. What strategies optimize the synthetic yield of Phorbasin I derivatives for structure-activity studies?

  • Chiral pool synthesis : Utilize enantiopure precursors (e.g., (S)-citronellal) to control stereocenters .
  • Protecting groups : Temporarily shield reactive moieties (e.g., carboxylic acids) during cyclization steps.
  • Reaction monitoring : Employ TLC or LC-MS to track intermediates and adjust conditions (e.g., temperature, catalysts) in real time.

Q. How can researchers differentiate Phorbasin I from its solvolysis products during pharmacological assays?

  • Chromatographic separation : Use UPLC with high-resolution columns to resolve Phorbasin I (parent compound) from ethanol-derived solvolysis products (e.g., Phorbasin J) .
  • Bioassay-guided fractionation : Isolate individual compounds and test bioactivity separately to attribute effects accurately.
  • Stability studies : Store samples in alternative solvents (e.g., acetonitrile) and compare degradation profiles .

Methodological Guidance

Q. What experimental controls are essential when assessing Phorbasin I’s biological activity?

  • Negative controls : Use solvent-only treatments to rule out vehicle effects.
  • Positive controls : Include known bioactive compounds (e.g., doxorubicin for cytotoxicity assays).
  • Blinding : Mask sample identities during data collection to reduce bias.
  • Replication : Perform assays in triplicate and validate in independent labs .

Q. How should conflicting reports about Phorbasin I’s pharmacological mechanisms be resolved?

  • Dose-response studies : Establish a clear concentration-effect relationship.
  • Pathway inhibition : Use siRNA or CRISPR to silence putative targets and observe phenotypic changes.
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map mechanistic networks .

Data Presentation and Reproducibility

Q. What metadata should accompany Phorbasin I’s spectral data in publications?

Include:

  • Instrument parameters (e.g., NMR field strength, LC-MS ionization mode).
  • Sample preparation details (solvents, concentrations, purification steps).
  • Raw data files (e.g., .mnova files for NMR) in supplementary materials .

Q. How can researchers ensure reproducibility in Phorbasin I synthesis protocols?

  • Step-by-step documentation : Specify reaction times, temperatures, and catalyst loadings.
  • Intermediate characterization : Provide NMR/MS data for all synthetic intermediates.
  • Open-access sharing : Deposit synthetic procedures in repositories like ChemRxiv or SynArchive .

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